![molecular formula C14H15N5O2S2 B2731318 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 941922-36-7](/img/structure/B2731318.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
Transformations of Dimethylbenzothiophenes
Research on the transformations of six isomers of dimethylbenzothiophene by three Pseudomonas strains highlights the microbial degradation of sulfur heterocycles in petroleum, leading to various sulfur-containing metabolites. This study provides insights into the biodegradation pathways of thiophene-containing compounds, which could be relevant for environmental remediation and understanding the microbial interactions with thiophene sulfonamides (Kropp et al., 1996).
Fluorescent Probe for Discrimination of Thiophenols
The development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols demonstrates the application of thiophene derivatives in chemical and biological sensing. Such probes can be crucial for detecting toxic benzenethiols and biologically active compounds in environmental and biological sciences (Wang et al., 2012).
Synthesis and Antiviral Activity of Thiadiazole Sulfonamides
A study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity provides a clear example of the potential pharmaceutical applications of thiophene sulfonamides. The focus on antiviral properties suggests a pathway for the development of new medications or research tools (Chen et al., 2010).
Catalytic Oxidative Desulfurization
The study of catalytic oxidative desulfurization of diesel fuel on a continuous fixed-bed reactor using metal-containing molecular sieves explores the role of thiophene sulfonamides in industrial applications, particularly in the purification of fossil fuels (Chica et al., 2006).
properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-5-6-12(8-11(10)2)19-13(16-17-18-19)9-15-23(20,21)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDTXYXPCBRESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.